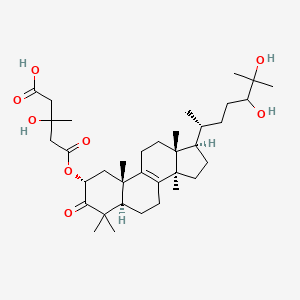
Clavaric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clavaric acid is a natural product found in Clavariadelphus truncatus with data available.
Aplicaciones Científicas De Investigación
Antitumor Properties and Biosynthetic Pathways
- Clavaric acid, produced by the basidiomycete Hypholoma sublateritium, is recognized for its antitumor properties. The transformation of arthrospores of this fungus through Agrobacterium tumefaciens-mediated conjugation has paved the way for genetic manipulation, potentially enhancing the production and understanding of this compound's biosynthetic pathways. This transformative approach could facilitate the exploration and optimization of this compound production for therapeutic applications (Godio et al., 2004).
- Another critical enzyme, oxidosqualene cyclase (occ), has been identified as a part of the this compound biosynthetic pathway. Mutants lacking this enzyme cannot produce this compound, indicating its crucial role. Furthermore, amplification of the occ gene in Hypholoma sublateritium has led to an increase in this compound yield, shedding light on the genetic and enzymatic mechanisms influencing this compound biosynthesis and its potential in antitumor applications (Godio & Martín, 2009).
- The involvement of squalene epoxidase in the biosynthesis of both this compound and sterols has been demonstrated in Hypholoma sublateritium. This enzyme's silencing resulted in an ergosterol-dependent phenotype, while its overexpression led to a significant increase in this compound production, confirming its dual role in primary and secondary metabolism in basidiomycetes. This discovery opens new avenues for metabolic engineering to enhance the production of this compound and other valuable compounds (Godio, Fouces, & Martín, 2007).
Biosynthesis and Genetic Manipulation
- Understanding the biosynthesis of clavulanic acid, closely related to this compound, and the associated gene clusters, especially in the main producer species Streptomyces clavuligerus, is crucial. Insights into the biosynthetic pathway, gene clusters, and the potential for genetic manipulation highlight the intricate interplay between genetic elements and biochemical pathways, which could be applicable in optimizing the production of this compound and related compounds (Song, Jensen, & Lee, 2010).
- The biosynthesis of clavam metabolites, including clavulanic acid, involves a complex genetic organization. The well-characterized early steps in clavam biosynthesis are based on studies in Streptomyces clavuligerus, the industrial producer of clavulanic acid. This knowledge is vital for comprehending the biosynthetic pathways of this compound and its analogs, potentially guiding the development of novel compounds with enhanced therapeutic properties (Jensen, 2012).
Propiedades
Fórmula molecular |
C36H58O8 |
|---|---|
Peso molecular |
618.8 g/mol |
Nombre IUPAC |
5-[[(2R,5R,10S,13R,14R,17R)-17-[(2R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C36H58O8/c1-21(10-13-27(37)32(4,5)42)22-14-16-36(9)24-11-12-26-31(2,3)30(41)25(44-29(40)20-33(6,43)19-28(38)39)18-34(26,7)23(24)15-17-35(22,36)8/h21-22,25-27,37,42-43H,10-20H2,1-9H3,(H,38,39)/t21-,22-,25-,26+,27?,33?,34-,35-,36+/m1/s1 |
Clave InChI |
FNHDSKHVYPYDAZ-VCICWZRISA-N |
SMILES isomérico |
C[C@H](CCC(C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4(C)C)OC(=O)CC(C)(CC(=O)O)O)C)C)C |
SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2CCC4C3(CC(C(=O)C4(C)C)OC(=O)CC(C)(CC(=O)O)O)C)C)C |
SMILES canónico |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2CCC4C3(CC(C(=O)C4(C)C)OC(=O)CC(C)(CC(=O)O)O)C)C)C |
Sinónimos |
24,25-dihydroxy-2-(3-hydroxy-3-methylglutaryl)lanostan-3-one clavaric acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



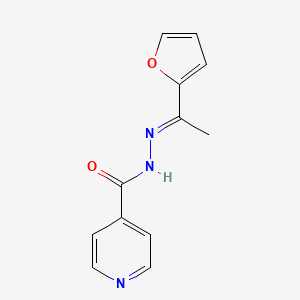
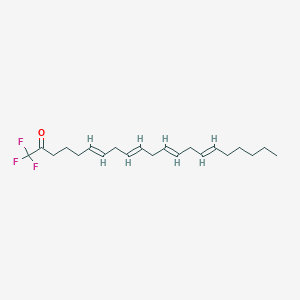
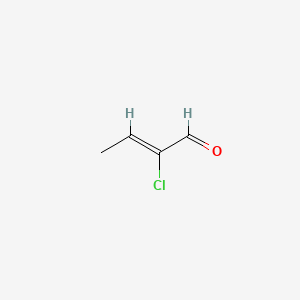


![(1S,3R,4R,6S,8S,9R,10R,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,9,14,16-hexol](/img/structure/B1238093.png)


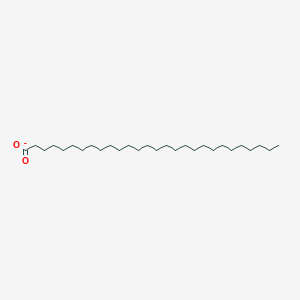

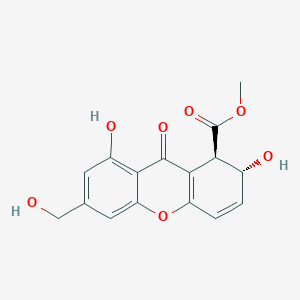
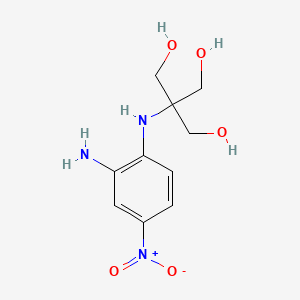
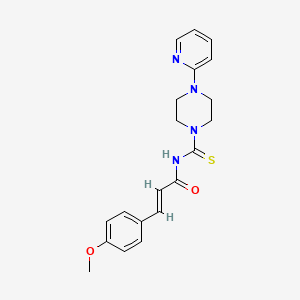
![2-{2-[4-(Acetyloxy)-3-ethoxy-2-nitrophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B1238105.png)